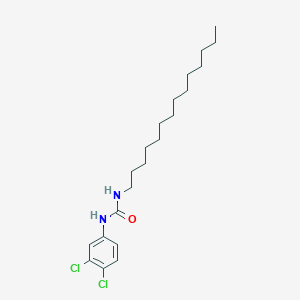
1-(3,4-Dichlorophenyl)-3-tetradecylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-tetradecylurea is an organic compound belonging to the class of phenylureas. This compound is characterized by the presence of a 3,4-dichlorophenyl group and a long tetradecyl chain attached to a urea moiety. It is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-tetradecylurea typically involves the reaction of 3,4-dichloroaniline with tetradecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-Dichloroaniline+Tetradecyl isocyanate→this compound
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-tetradecylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chloro groups.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-3-tetradecylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the formulation of agrochemicals and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-tetradecylurea involves its interaction with specific molecular targets The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways
Vergleich Mit ähnlichen Verbindungen
- 1-(3,4-Dichlorophenyl)-3-methoxyurea
- 1-(3,4-Dichlorophenyl)piperazine
- 3,4-Dichlorophenylhydrazine hydrochloride
Comparison: 1-(3,4-Dichlorophenyl)-3-tetradecylurea is unique due to its long tetradecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long alkyl chain can influence the compound’s solubility, bioavailability, and interaction with biological membranes, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
5006-87-1 |
|---|---|
Molekularformel |
C21H34Cl2N2O |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-tetradecylurea |
InChI |
InChI=1S/C21H34Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24-21(26)25-18-14-15-19(22)20(23)17-18/h14-15,17H,2-13,16H2,1H3,(H2,24,25,26) |
InChI-Schlüssel |
MZEPEDBUXSSGSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


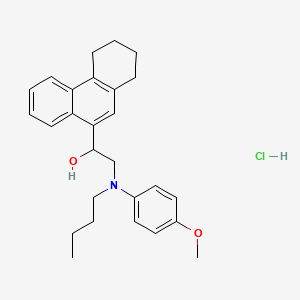
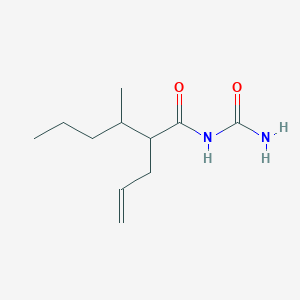
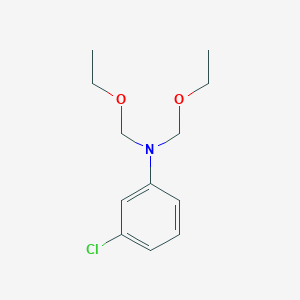
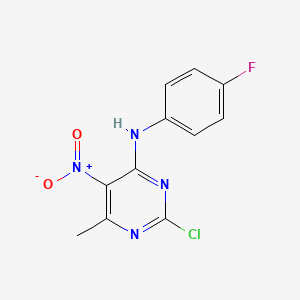
![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)

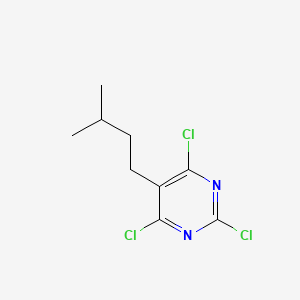

![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)

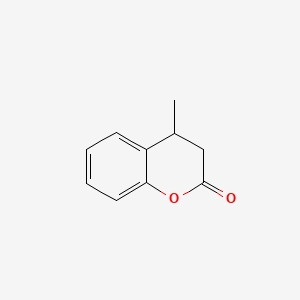
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)
